2,5-Dimethylterephthalic Acid
Overview
Description
2,5-Dimethylterephthalic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is primarily known for its acidic properties and its ability to react with bases to form salts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylterephthalic Acid can be synthesized through the reduction of 2,5-dimethylbenzoquinone. The reduction process involves heating 2,5-dimethylbenzoquinone with reducing agents such as sodium dithionite or sodium bisulfite. The intermediate product is then subjected to acidic hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of p-xylene derivatives. This method is preferred due to its efficiency and scalability. The oxidation process typically uses catalysts such as cobalt or manganese acetate in the presence of air or oxygen .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 2,5-dimethylterephthalaldehyde.
Reduction: Reduced forms like 2,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,5-Dimethylterephthalic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polyester resins, which are essential in the manufacture of plastics, fibers, and coatings
Mechanism of Action
The mechanism of action of 2,5-Dimethylterephthalic Acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Terephthalic Acid: The parent compound, differing only by the absence of methyl groups.
2-Methylterephthalic Acid: A similar compound with only one methyl group substitution.
2,5-Dihydroxyterephthalic Acid: A derivative with hydroxyl groups instead of methyl groups.
Uniqueness: 2,5-Dimethylterephthalic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its hydrophobicity and alters its reactivity compared to its parent compound and other derivatives .
Properties
IUPAC Name |
2,5-dimethylterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJGZJNDUGCFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306082 | |
Record name | 2,5-Dimethylterephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-66-7 | |
Record name | 6051-66-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethylterephthalic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylterephthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Dimethylterephthalic Acid in the synthesis of ordered poly(acylhydrazide−amide)?
A1: this compound functions as a symmetric monomer denoted as (XaaX) in the direct polycondensation reaction. [] It reacts with another symmetric monomer, 4,4‘-(oxydi-p-phenylene)dibutanoic acid (XbbX), and a nonsymmetric monomer, 4-aminobenzhydrazide (YcdY), to form the ordered polymer. The specific arrangement of these monomers within the polymer chain dictates the final ordered structure (−aadcbbcd−).
Q2: How was the structure of the resulting polymer with this compound confirmed?
A2: The researchers employed 13C-NMR spectroscopy to analyze the microstructure of the synthesized polymer. [] By comparing the spectrum of the synthesized polymer with that of an authentic ordered polymer, they confirmed the expected ordered structure (−aadcbbcd−), indicating the successful incorporation of this compound in the desired sequence.
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